anti-TNBC agent-3

GLS1 inhibition TNBC antiproliferative activity ergosterol peroxide derivatives

Anti-TNBC agent-3 (compound 3g; CAS 2422001-25-8; C29H39F2N7O; MW 539.7) is a synthetic purine derivative characterized as an apoptosis inducer with anti-proliferative activity. The compound was developed through optimization of an ergosterol peroxide (EP) scaffold and identified as a glutaminase 1 (GLS1) inhibitor (IC50 = 3.77 µM).

Molecular Formula C29H39F2N7O
Molecular Weight 539.7 g/mol
Cat. No. B12391650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-TNBC agent-3
Molecular FormulaC29H39F2N7O
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)F)F
InChIInChI=1S/C29H39F2N7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35)
InChIKeySHBFCJIZWXRNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-TNBC Agent-3 (Compound 3g): GLS1-Targeting Purine Derivative for Triple-Negative Breast Cancer Research


Anti-TNBC agent-3 (compound 3g; CAS 2422001-25-8; C29H39F2N7O; MW 539.7) is a synthetic purine derivative characterized as an apoptosis inducer with anti-proliferative activity [1]. The compound was developed through optimization of an ergosterol peroxide (EP) scaffold and identified as a glutaminase 1 (GLS1) inhibitor (IC50 = 3.77 µM) [2]. GLS1 is a key metabolic enzyme catalyzing glutamine-to-glutamate conversion, a pathway frequently exploited by TNBC cells for proliferation and survival [2]. The compound is intended for research use in TNBC-focused preclinical investigations.

Why Anti-TNBC Agent-3 Cannot Be Readily Substituted with Alternative GLS1 Inhibitors or Purine-Derived TNBC Agents


Generic substitution among TNBC-targeting compounds is not scientifically valid due to substantial divergence in primary molecular targets, potency ranges, and functional outcomes across structural classes. While purine-based compounds such as anti-TNBC agent-1 (IC50 range: 0.20–0.27 µM; apoptosis induction via mitochondrial pathway) and anti-TNBC agent-4 (IC50 range: 0.37–1.52 µM; IKKβ inhibition) share the broad 'anti-TNBC agent' designation, they operate through fundamentally distinct mechanisms (GLS1 inhibition versus ferroptosis/apoptosis versus NF-κB pathway modulation). Similarly, within the GLS1 inhibitor class, CB-839 (telaglenastat) represents a distinct chemotype with different binding characteristics and clinical development trajectory [1]. Anti-TNBC agent-3 offers a specific combination of GLS1 enzymatic inhibition (IC50 = 3.77 µM) [2], cellular glutamate depletion, ROS induction, and caspase-dependent apoptosis that cannot be assumed present in other agents without direct comparative validation. The following quantitative evidence substantiates where anti-TNBC agent-3 demonstrates measurable differentiation from relevant comparators.

Anti-TNBC Agent-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Direct Head-to-Head Comparison: Anti-TNBC Agent-3 Demonstrates 5.4-Fold Improvement in Antiproliferative Activity over Parental EP Scaffold in MDA-MB-231 TNBC Cells

In a direct structure-activity relationship (SAR) optimization study of ergosterol peroxide (EP) derivatives, compound 3g (anti-TNBC agent-3) was directly compared against the unmodified parental EP scaffold in the MDA-MB-231 triple-negative breast cancer cell line [1]. Compound 3g exhibited the most potent antiproliferative activity among all synthesized derivatives [1]. The measured IC50 value of 3.20 µM for anti-TNBC agent-3 represented a 5.4-fold improvement over parental EP (IC50 = 17.28 µM) under identical assay conditions [1]. This within-study, head-to-head comparison eliminates inter-laboratory variability and directly attributes the potency gain to the specific structural modifications introduced in the optimization campaign [1].

GLS1 inhibition TNBC antiproliferative activity ergosterol peroxide derivatives

Target Engagement: Anti-TNBC Agent-3 Demonstrates Quantified GLS1 Enzymatic Inhibition with 3.77 µM IC50

Bioassay optimization in the primary study identified anti-TNBC agent-3 as a novel glutaminase 1 (GLS1) inhibitor with an enzymatic IC50 of 3.77 µM [1]. GLS1 catalyzes the conversion of glutamine to glutamate, a critical metabolic pathway supporting TNBC cell proliferation and survival [1]. Functional validation demonstrated that in MDA-MB-231 cells, anti-TNBC agent-3 reduced cellular glutamate levels by blocking the glutamine hydrolysis pathway, confirming target engagement in a cellular context [1]. By comparison, the clinically investigated GLS1 inhibitor CB-839 (telaglenastat) demonstrates enzymatic IC50 values in the 20–30 nM range against recombinant GLS1 [2], while anti-TNBC agent-3 represents a structurally distinct chemotype with lower nanomolar-to-micromolar potency but potentially differentiated binding characteristics and off-target profile [1].

GLS1 inhibition glutamine metabolism target engagement

Cross-Study Comparison: Anti-TNBC Agent-3 Exhibits Broader Antiproliferative Activity Range Across Multiple Cell Lines Relative to Series Analogs

Cross-study comparison of anti-TNBC agent series compounds reveals distinct potency profiles. Anti-TNBC agent-3 demonstrates IC50 values of 0.24 µM (K562), 0.25 µM (HepG2), and 3.20 µM (MDA-MB-231) [1][2], representing a 13.3-fold range (0.24–3.20 µM) across different cell types. In contrast, anti-TNBC agent-1 exhibits IC50 values ranging from 0.20–0.27 µM across MDA-MB-231, SUM-159, MCF-7, Bcap-37, and 4T1 cells—a narrow 1.35-fold range . Anti-TNBC agent-4 demonstrates IC50 values from 0.37–1.52 µM across TNBC cells—a 4.1-fold range . The broader cell-type sensitivity range of anti-TNBC agent-3 (0.24–3.20 µM) suggests differential activity profiles that may reflect its specific GLS1-targeting mechanism versus the mitochondrial apoptosis pathway targeted by anti-TNBC agent-1 or the IKKβ/NF-κB pathway targeted by anti-TNBC agent-4. Caution: These are cross-study comparisons derived from different experimental conditions, not direct head-to-head assays.

TNBC cell panel antiproliferative activity cross-study comparison

Mechanism Differentiation: Anti-TNBC Agent-3 Activates ROS-Mediated Caspase-Dependent Apoptosis via Glutamate Depletion, Distinct from Anti-TNBC Agent-1 and Agent-4

Mechanistic characterization reveals that anti-TNBC agent-3 triggers apoptosis through a GLS1 inhibition → glutamate depletion → reactive oxygen species (ROS) production → caspase activation cascade [1]. Specifically, in MDA-MB-231 cells, anti-TNBC agent-3 reduced cellular glutamate levels by blocking glutamine hydrolysis, which triggered ROS production and induced caspase-dependent apoptosis [1]. Molecular docking indicated interaction with the GLS1 variable binding pocket [1]. This mechanism is distinct from anti-TNBC agent-1, which induces apoptosis through the mitochondrial pathway and causes G1 phase arrest in SUM-159 cells via GPX4 ubiquitination , and distinct from anti-TNBC agent-4, which inhibits IKKβ-mediated phosphorylation of IκB and p65 in the NF-κB pathway . The following table summarizes the mechanistic differentiation:

apoptosis mechanism glutamate depletion ROS induction

In Vivo Efficacy: Anti-TNBC Agent-3 Demonstrates Tumor Growth and Metastasis Inhibition in TNBC Xenograft Models at 10–50 mg/kg IP Dosing

Anti-TNBC agent-3 has demonstrated in vivo efficacy in mouse TNBC xenograft models. At doses of 10 mg/kg and 20 mg/kg administered intraperitoneally, anti-TNBC agent-3 inhibited tumor growth and metastasis [1]. Additionally, a separate study reported that compound 3g showed remarkable therapeutic effects at a dose of 50 mg/kg in a mouse breast cancer model, with no apparent toxicity observed [2]. By comparison, anti-TNBC agent-2 (compound 3j), another purine derivative from the same series, also inhibits tumor growth and metastasis in TNBC xenograft models and reduces Ki67 and CD31 protein expression [3]; however, direct head-to-head in vivo efficacy comparisons between agent-3 and agent-2 are not available in the published literature. The in vivo validation of anti-TNBC agent-3 across multiple dosing regimens (10, 20, and 50 mg/kg) provides a foundation for dose-response characterization in TNBC xenograft studies.

TNBC xenograft in vivo efficacy tumor metastasis inhibition

Anti-TNBC Agent-3 Recommended Preclinical Research Application Scenarios


GLS1-Dependent TNBC Metabolism Studies in MDA-MB-231 and Related Cell Models

Anti-TNBC agent-3 is specifically validated as a GLS1 inhibitor (IC50 = 3.77 µM) that reduces cellular glutamate levels and blocks glutamine hydrolysis in MDA-MB-231 TNBC cells [1]. Researchers investigating glutamine addiction and metabolic reprogramming in TNBC should prioritize this compound for studies requiring a structurally defined GLS1 inhibitor with demonstrated target engagement and downstream ROS-mediated caspase-dependent apoptosis induction [1]. The 5.4-fold improvement over parental EP in MDA-MB-231 antiproliferative activity [1] supports its use as a chemically optimized tool compound in TNBC metabolism research.

TNBC Xenograft Tumor Growth and Metastasis Preclinical Efficacy Studies

Anti-TNBC agent-3 has demonstrated in vivo tumor growth and metastasis inhibition in mouse TNBC xenograft models at 10 mg/kg, 20 mg/kg, and 50 mg/kg IP doses, with no apparent toxicity reported at the 50 mg/kg dose [1][2]. Researchers conducting preclinical TNBC efficacy studies may utilize this compound to evaluate GLS1-targeted therapeutic strategies in vivo, with multiple validated dosing regimens available for dose-response characterization [1][2].

Comparative Mechanism-of-Action Studies in TNBC Cell Panels

Given its distinct GLS1 inhibition mechanism relative to anti-TNBC agent-1 (mitochondrial apoptosis/GPX4 ubiquitination) and anti-TNBC agent-4 (IKKβ/NF-κB inhibition) [1][2], anti-TNBC agent-3 serves as a valuable tool for comparative mechanism-of-action studies in TNBC. Researchers can utilize this compound alongside other mechanistically distinct anti-TNBC agents to dissect pathway-specific dependencies across different TNBC subtypes and cell lines. The broader cell-type sensitivity range (0.24–3.20 µM; 13.3-fold) may facilitate identification of GLS1-dependent versus GLS1-independent TNBC contexts.

Structure-Activity Relationship Studies on Purine-Derived TNBC Agents

As a purine derivative (C29H39F2N7O; MW 539.7) [1], anti-TNBC agent-3 represents a distinct chemical scaffold within the broader anti-TNBC agent series. Researchers engaged in medicinal chemistry optimization of purine-based TNBC therapeutics may utilize this compound as a reference standard for SAR studies, particularly given its defined GLS1 inhibitory activity and 5.4-fold potency improvement over the EP scaffold [2]. The compound's structural features—including the 9-cyclopentyl purine core and difluorophenyl substitution—provide a platform for further derivatization and optimization campaigns [1].

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